molecular formula C4H5ClN4 B091096 3-Chloro-6-hydrazinopyridazine CAS No. 17284-97-8

3-Chloro-6-hydrazinopyridazine

Cat. No. B091096
M. Wt: 144.56 g/mol
InChI Key: FXYQRYGWWZKUFV-UHFFFAOYSA-N
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Patent
US05082939

Procedure details

To a solution of 25% aqueous hydrazine (4.25 1) and 32% ammonia (7.5 1) in water (23.7 1) 3.6-dichloropyridazine (3 kg) was added, while maintaining a gentle stream of nitrogen. The mixture was headed at reflux for 2 hours and, after cooling, the precipitate was collected, washed with water and dried to afford 2.5 kg (85.9%) of 3-chloro-6-hydrazinopyridazine, m.p. 140°-141° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].N.[Cl:4][C:5]1[N:6]=[N:7][C:8](Cl)=[CH:9][CH:10]=1>O>[Cl:4][C:5]1[N:6]=[N:7][C:8]([NH:1][NH2:2])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
3 kg
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a gentle stream of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 kg
YIELD: PERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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